molecular formula C8H6ClFO B1301871 5-Fluoro-2-methylbenzoyl chloride CAS No. 21900-39-0

5-Fluoro-2-methylbenzoyl chloride

Cat. No. B1301871
CAS RN: 21900-39-0
M. Wt: 172.58 g/mol
InChI Key: HBAQRSDZSVESSF-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds with fluorine substitutions on the benzene ring are frequently mentioned, indicating the interest in fluorinated aromatic compounds due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate demonstrates the utility of fluorinated benzoyl compounds in crystallography and potential medicinal chemistry applications .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves nucleophilic substitution reactions, as seen in the preparation of poly(arylene ether ketone)s from a reaction involving a fluorinated bishalide . Another example is the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives under solvent-free conditions, which highlights the reactivity of fluorinated benzoyl chlorides in cyclization reactions . Additionally, the synthesis of methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid through nitrification, esterification, and hydronation steps indicates a multi-step process that could be analogous to the synthesis of 5-fluoro-2-methylbenzoyl chloride .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, was determined, showing weak intermolecular interactions in the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Fluorinated benzoyl compounds participate in various chemical reactions. For instance, the Fries rearrangement of a fluorinated heterocyclic amide under microwave-assisted, catalyst- and solvent-free conditions demonstrates the reactivity of the fluorinated benzoyl moiety . Additionally, the Michael addition reactions to generate fluorine-substituted quinazolinamine derivatives show the versatility of fluorinated aromatic compounds in synthesizing biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom. The thermal and mechanical properties of polymers derived from a fluorinated bishalide were investigated, showing the impact of molecular structure on these properties . The energetic study of fluorobenzazoles provides insights into their enthalpies of formation and vaporization, which are important thermodynamic parameters . These studies are indicative of the broader interest in understanding the properties of fluorinated aromatic compounds, which would include 5-fluoro-2-methylbenzoyl chloride.

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of 5-Nitrobenzo[d]oxazole Derivatives : A novel route for synthesizing 5-nitrobenzoxazole derivatives was reported, starting from various benzoyl chloride derivatives. This process involves nucleophilic acyl substitution and intramolecular cyclization, highlighting the role of benzoyl chlorides in synthesizing heterocyclic compounds (Vosooghi et al., 2014).

  • Photoluminescence Studies : The study of 2-(2'-hydroxy-5'-methylbenzoyl)-1,5-diphenylpyrrole in various environments demonstrated the impact of different molecular conformations on photoluminescence, indicating applications in materials science and photonics (Purkayastha & Chattopadhyay, 2001).

Insecticidal Activity

  • 1,3,4‐Oxadiazole Derivatives : The synthesis and evaluation of insecticidal activity of certain oxadiazole derivatives were explored. These derivatives manifest low insecticidal activity against crop pests, suggesting potential agricultural applications (Mohan et al., 2004).

Molecular Synthesis and Analysis

  • Catalyst-Free Synthesis : The catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement was demonstrated, showcasing the potential for efficient and environmentally friendly synthetic routes in organic chemistry (Moreno-Fuquen et al., 2019).

  • Study of N-Heterocyclic Carbene Precursors : Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents shed light on the stability and structure of potential NHC precursors, which are significant in the development of new organometallic catalysts (Hobbs et al., 2010).

  • Fluorination of Nucleosides : The fluorination of 6-methyluracil and its derivatives, leading to the synthesis of fluorinated compounds, indicates applications in medicinal chemistry and drug development (Cech, Herrmann, & Holý, 1977).

Electronic and Optical Properties

  • Electrochromic Properties of Fluorophores : The study of new fluorophores containing triphenylamine moiety and their electrochromic properties in various solutions shows potential applications in electronic and display technologies (Kim et al., 2005).

  • Impact on Optical Properties : The orientation effect of fluorine atoms on the optical properties of liquid crystals was investigated, providing insights into the design of materials with specific optical characteristics (Zaki, Ahmed, & Hagar, 2018).

Safety And Hazards

5-Fluoro-2-methylbenzoyl chloride is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

5-fluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQRSDZSVESSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372029
Record name 5-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzoyl chloride

CAS RN

21900-39-0
Record name 5-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methylbenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8.0 g of 5-fluoro-2-methylbenzoic acid and 52 ml of thionyl chloride is heated on a steam bath for 1 hour. The volatiles are removed under vacuum and two times 50 ml of toluene is added and the solvent removed under vacuum to give 8.5 g of product as a gum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5-fluoro-2-methyl benzoic acid (2.31 g, 15.0 mmol) in dichloromethane (30 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (1.6 mL, 18.3 mmol). After gas evolution subsided, the reaction mixture was refluxed for an additional 10 minutes, and then evaporated to dryness. The crude acid chloride was used as such in the next step.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Aranapakam, JD Albright, GT Grosu… - Bioorganic & medicinal …, 1999 - Elsevier
… This ester was reacted with 2 equiv of 5-fluoro-2-methylbenzoyl chloride to give bis derivative 8, which was hydrolyzed to acid 9 with 2 N NaOH/THF at room temperature. The acid 9 …
Number of citations: 29 www.sciencedirect.com
G Rotas, A Kimbaris, G Varvounis - Tetrahedron, 2011 - Elsevier
… -amino-2-chlorobenzoate with 5-fluoro-2-methylbenzoyl chloride, deprotection to give 2-chloro… acid was transformed into 5-fluoro-2-methylbenzoyl chloride by heating in thionyl chloride …
Number of citations: 14 www.sciencedirect.com
S Mu, D Niu, Y Liu, D Zhang, D Liu… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… 5-Fluoro-2-methylbenzoyl chloride (10) … The solution was concentrated to afford 5-fluoro-2-methylbenzoyl chloride (10) as chartreuse oil, which was taken on to the next step without …
Number of citations: 3 onlinelibrary.wiley.com
HD Zmily, A Alani, JK Ghali - Expert opinion on drug metabolism & …, 2013 - Taylor & Francis
… the nitro group and amidation with 5-fluoro-2-methylbenzoyl chloride. In the second method, … -amino-2-chlorobenzoate via amidation with 5-fluoro-2-methylbenzoyl chloride, followed by …
Number of citations: 8 www.tandfonline.com
XE Feng, DP Kong, SR Ban, R Ge, QS Li - Medicinal Chemistry Research, 2019 - Springer
… Main reagents including 5-fluoro-2-methylbenzoyl chloride and 4-fluoro-1,2-dimethoxybenzene, substituted piperdine, piperazine, imidazole, and morpholine were purchased from J & …
Number of citations: 2 link.springer.com
FR Jerome - 1971 - search.proquest.com
… 5-Fluoro-2-methylbenzoyl Chloride Thionyl chloride (100% excess) was added to 5-fluoro-2methyl benzoic acid (6. 03 g, 0.04 mole) dissolved in 50 ml of dry benzene. The mixture was …
Number of citations: 3 search.proquest.com
S Daifallah, HD Zmily, AH Alqwasmi, H Zayed… - Drugs of the …, 2011 - access.portico.org
… Acylation of methyl 4-amino-2-chlorobenzoate (I) with 5-fluoro-2methylbenzoyl chloride (II) in the … Finally, amine (IX) is acylated with 5-fluoro-2-methylbenzoyl chloride (II) using Et3N in …
Number of citations: 2 access.portico.org

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